4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol

Description

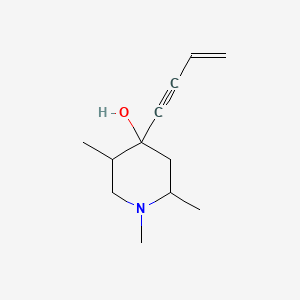

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol is a substituted piperidine derivative characterized by a unique combination of functional groups:

- Core structure: Piperidin-4-ol (a six-membered nitrogen-containing ring with a hydroxyl group at the 4-position).

- Substituents:

- A but-3-en-1-ynyl group (an unsaturated alkyne-alkene chain) at the 4-position.

- Methyl groups at the 1-, 2-, and 5-positions of the piperidine ring.

Properties

CAS No. |

15260-92-1 |

|---|---|

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

IUPAC Name |

4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol |

InChI |

InChI=1S/C12H19NO/c1-5-6-7-12(14)8-11(3)13(4)9-10(12)2/h5,10-11,14H,1,8-9H2,2-4H3 |

InChI Key |

HERPIZXRZSGXDN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(CN1C)C)(C#CC=C)O |

solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

In Situ Protection-Deprotection

Reductive Amination

An alternative route involves reductive amination of 4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-one using sodium borohydride or catalytic hydrogenation. However, over-reduction of the enynyl group remains a concern.

Mechanistic and Kinetic Considerations

Stereoelectronic Effects

The equatorial preference of the 1,2,5-trimethyl groups directs nucleophilic attack to the axial face of the ketone, favoring the formation of a single diastereomer. Computational studies suggest a transition state with partial charge development at the carbonyl oxygen.

Byproduct Formation

Common byproducts include:

-

Dimeric adducts : From Michael addition of the enynyl group to the α,β-unsaturated ketone.

-

Dehydrated products : Elimination of water under acidic or high-temperature conditions.

Mitigation :

-

Strict control of reaction pH (6.5–7.5).

-

Use of radical scavengers like TEMPO to prevent oxidative degradation.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor technology minimizes thermal gradients and improves yield (≥85%) by:

Green Chemistry Approaches

-

Solvent selection : Cyclopentyl methyl ether (CPME) replaces THF due to its higher boiling point and lower toxicity.

-

Catalyst recycling : Copper-bipyridine complexes from oxidation steps are recovered via aqueous extraction.

Analytical Characterization

Critical quality control metrics include:

Chemical Reactions Analysis

Types of Reactions

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: Nucleophilic substitution reactions can replace the butenynyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alkanes.

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds similar to 4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol exhibit diverse pharmacological effects:

- Antidepressant Activity : Studies suggest that piperidine derivatives can act as inhibitors of monoamine transporters, potentially offering therapeutic benefits for mood disorders .

- Anticancer Properties : Compounds with similar structures have been evaluated for their anticancer effects. For instance, derivatives have shown cytotoxic activity against various cancer cell lines, including breast and colon cancer .

Antioxidant and Anti-inflammatory Effects

Recent studies have highlighted the antioxidative and anti-inflammatory properties of compounds related to this compound. These properties are crucial for developing treatments for chronic diseases characterized by oxidative stress and inflammation .

Neuroprotective Effects

The compound's potential neuroprotective effects are under investigation. Research has indicated that similar piperidine derivatives may protect neuronal cells from apoptosis and oxidative damage, making them candidates for treating neurodegenerative diseases like Alzheimer's .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Alkyne Formation : Utilizing alkyne precursors to introduce the terminal alkyne group.

- Piperidine Ring Construction : Employing cyclization reactions to form the piperidine framework.

- Functional Group Modifications : Post-synthetic modifications to enhance biological activity or solubility.

Study on Antidepressant Activity

A study published in a peer-reviewed journal examined the effects of piperidine derivatives on serotonin and norepinephrine reuptake inhibition. The results indicated that these compounds could serve as potential antidepressants due to their ability to enhance neurotransmitter availability in the synaptic cleft .

Evaluation of Anticancer Properties

In a series of experiments assessing the cytotoxicity of various piperidine derivatives against cancer cell lines, significant apoptotic effects were observed in cells treated with compounds structurally related to this compound. This suggests a promising avenue for further research into its anticancer applications .

Mechanism of Action

The mechanism of action of 4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Differences and Implications

Steric and Electronic Effects: The but-3-en-1-ynyl group in the target compound introduces both alkene and alkyne moieties, enhancing electron delocalization compared to simpler alkenyl or alkyl substituents (e.g., 4-(but-3-en-1-yl)-1-methylpiperidine ). This could improve UV absorption capabilities for stabilization applications.

Hydroxyl Group Positioning :

- The hydroxyl group at the 4-position (common in all compared compounds) is critical for hydrogen-bonding interactions. However, methylation at adjacent positions (e.g., 1,2,5-trimethyl) may limit its accessibility, altering solubility or binding efficiency compared to less substituted analogs like 2,2,6,6-tetramethylpiperidin-4-ol .

Applications :

- While 2,2,6,6-tetramethylpiperidin-4-ol derivatives are well-documented as polymer stabilizers , the target compound’s unsaturated but-3-en-1-ynyl group may favor applications in catalysis or medicinal chemistry due to its reactive π-system.

Research Findings and Data

Stability and Reactivity

- Thermal Stability: Trimethyl substitution at 1,2,5 positions likely enhances thermal resistance compared to mono-methylated analogs (e.g., 4-(but-3-en-1-yl)-1-methylpiperidine ), as observed in similar piperidine systems .

- Oxidative Stability : The hydroxyl group and conjugated unsaturated chain may synergize to scavenge free radicals, though experimental data are lacking.

Biological Activity

4-But-3-en-1-ynyl-1,2,5-trimethylpiperidin-4-ol (CAS Number: 15260-92-1) is a piperidine derivative with notable biological activities. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in the realms of anti-inflammatory and antimicrobial activities. This article compiles detailed research findings, data tables, and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.285 g/mol |

| Exact Mass | 193.147 g/mol |

| LogP | 1.2049 |

| PSA | 23.470 Ų |

These properties indicate that the compound is relatively lipophilic, which may influence its biological activity through membrane interactions.

Antioxidative Properties

Recent studies have highlighted the antioxidative potential of this compound. A bioassay-guided assessment indicated that this compound exhibits significant antioxidant activity when compared to standard antioxidants like gallic acid. The total phenolic content (TPC) was quantified alongside its biological activity, revealing a strong correlation between phenolic compounds and antioxidative effects .

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties, particularly through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays demonstrated that extracts containing this compound significantly reduced the release of pro-inflammatory mediators. The mechanism appears to involve modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

In addition to its antioxidative and anti-inflammatory effects, this compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicated that it exhibits notable activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing natural antimicrobial agents .

Case Studies

- Study on Antioxidative and Anti-inflammatory Effects : A study published in Molecules assessed the biological activity of several piperidine derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers and inflammatory cytokines in treated cell cultures compared to controls .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound revealed that it inhibited bacterial growth effectively at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead for developing new antibacterial agents .

The biological activities of this compound are likely due to its ability to interact with various molecular targets involved in oxidative stress and inflammation pathways. Its lipophilic nature allows it to penetrate cellular membranes effectively, facilitating its action on intracellular signaling pathways related to inflammation and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.